molecular formula C24H21N3O2S B11448965 2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile

2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile

Cat. No.: B11448965
M. Wt: 415.5 g/mol
InChI Key: AQRJMQUMRMANNZ-UHFFFAOYSA-N
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Description

2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a benzonitrile moiety

Preparation Methods

The synthesis of 2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Ethyl and Methyl Groups: The next step involves the introduction of the ethyl and methyl groups onto the thienopyrimidine core. This can be achieved through alkylation reactions using alkyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Benzonitrile Moiety: The final step involves the attachment of the benzonitrile moiety to the thienopyrimidine core. This is typically accomplished through a nucleophilic substitution reaction using a suitable benzonitrile derivative and a strong nucleophile.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety. Common reagents for these reactions include alkyl halides and strong nucleophiles like sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile can be compared with other similar compounds, such as:

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound shares the thienopyrimidine core but differs in the substituents attached to the core.

    Benzimidazole Derivatives: Compounds containing the benzimidazole moiety may exhibit similar biological activities but differ in their chemical structure and reactivity.

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C24H21N3O2S/c1-4-17-9-11-20(12-10-17)27-22(28)21-15(2)16(3)30-23(21)26(24(27)29)14-19-8-6-5-7-18(19)13-25/h5-12H,4,14H2,1-3H3

InChI Key

AQRJMQUMRMANNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C#N)SC(=C3C)C

Origin of Product

United States

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